5-(Isocyanomethyl)-1,3-benzenediol
Description
5-(Isocyanomethyl)-1,3-benzenediol is a derivative of 1,3-benzenediol (resorcinol) featuring an isocyanomethyl (–CH₂–N≡C) substituent at the 5-position of the aromatic ring. The isocyanide functional group is highly reactive, enabling participation in multicomponent reactions (e.g., Ugi or Passerini reactions) and serving as a versatile intermediate in organic synthesis and drug discovery . The 1,3-dihydroxybenzene core provides hydrogen-bonding capacity and redox activity, which may contribute to biological properties such as antioxidant or enzyme-inhibitory effects .
Properties
CAS No. |
602261-97-2 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-(isocyanomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H7NO2/c1-9-5-6-2-7(10)4-8(11)3-6/h2-4,10-11H,5H2 |
InChI Key |
XCDUKHUVLMFXKC-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of resorcinol with chloroform and potassium hydroxide to form the intermediate 5-(chloromethyl)-1,3-benzenediol, which is then treated with silver cyanide to yield the desired isocyanomethyl derivative .
Industrial Production Methods
Industrial production of 5-(Isocyanomethyl)-1,3-benzenediol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Isocyanomethyl)-1,3-benzenediol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under appropriate conditions.
Reduction: The isocyanide group can be reduced to form corresponding amines.
Substitution: The isocyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can react with the isocyanomethyl group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Isocyanomethyl)-1,3-benzenediol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(Isocyanomethyl)-1,3-benzenediol involves its reactivity due to the presence of both isocyanide and phenol groups. The isocyanide group can act as a nucleophile or electrophile, participating in various chemical reactions. The phenol groups can undergo oxidation and substitution reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Structural and Functional Differences
- Reactivity: The isocyanomethyl group in 5-(Isocyanomethyl)-1,3-benzenediol is highly electrophilic, enabling rapid nucleophilic additions and cycloadditions. This contrasts with the azidomethyl group in its analog, which participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) . Resveratrol and Tapinarof rely on conjugated double bonds (styryl/propenyl) for π-π interactions and receptor binding, contributing to their biological activities .
- Lipophilicity: Long alkyl/alkenyl chains (e.g., in 5-(Pentadec-1-enyl)-1,3-benzenediol) increase lipid solubility, enhancing membrane permeability and bioavailability . In contrast, polar substituents like sulfates (Panosialin D) improve water solubility for enzymatic studies .
- Biological Activity: Tapinarof’s isopropyl-propenyl substituent enables potent anti-inflammatory effects via aryl hydrocarbon receptor agonism, while Resveratrol’s stilbene backbone activates sirtuins and antioxidant pathways . The isocyanomethyl group’s reactivity may confer unique enzyme-inhibitory or cytotoxic properties, though this requires empirical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
